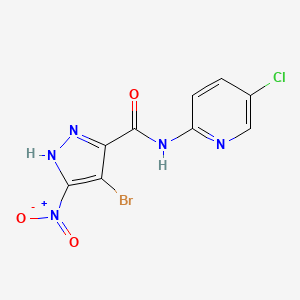
1,4-bis(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-2,5-dimethylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-bis(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-2,5-dimethylpiperazine, also known as BDP, is a chemical compound that has gained significant attention in scientific research. BDP is a heterocyclic organic compound that contains two benzodioxin rings and a piperazine ring. It has a molecular formula of C24H28N2O6 and a molecular weight of 448.49 g/mol. BDP has been synthesized using various methods, and its potential applications in scientific research have been explored extensively.
作用機序
The mechanism of action of 1,4-bis(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-2,5-dimethylpiperazine is not fully understood, but it is believed to involve the formation of a complex with the target molecule. In the case of metal ions, 1,4-bis(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-2,5-dimethylpiperazine forms a complex with the metal ion, leading to a change in its fluorescence properties. In the case of NO, 1,4-bis(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-2,5-dimethylpiperazine reacts with NO to form a fluorescent product.
Biochemical and Physiological Effects
1,4-bis(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-2,5-dimethylpiperazine has been shown to have low toxicity and is not mutagenic or carcinogenic. In vitro studies have shown that 1,4-bis(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-2,5-dimethylpiperazine can inhibit the growth of cancer cells and has potential as an anticancer agent. 1,4-bis(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-2,5-dimethylpiperazine has also been shown to have antioxidant properties and can protect against oxidative stress-induced cell damage.
実験室実験の利点と制限
One of the main advantages of 1,4-bis(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-2,5-dimethylpiperazine is its high sensitivity and selectivity for metal ions and NO. It is also easy to synthesize and has a high purity. However, 1,4-bis(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-2,5-dimethylpiperazine has limitations in terms of its stability and photobleaching properties, which can affect its use as a fluorescent probe.
将来の方向性
The potential applications of 1,4-bis(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-2,5-dimethylpiperazine in scientific research are vast, and there are several future directions that can be explored. One area of interest is the development of 1,4-bis(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-2,5-dimethylpiperazine-based fluorescent probes for the detection of other molecules in biological systems. Another direction is the synthesis of novel 1,4-bis(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-2,5-dimethylpiperazine derivatives with enhanced properties for use in drug delivery, catalysis, and optoelectronics. Additionally, the use of 1,4-bis(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-2,5-dimethylpiperazine in the development of new materials with potential applications in various fields is an exciting area of research.
合成法
1,4-bis(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-2,5-dimethylpiperazine can be synthesized using a variety of methods, including the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with 2,5-dimethylpiperazine in the presence of a coupling agent such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide). The reaction takes place under mild conditions and yields 1,4-bis(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-2,5-dimethylpiperazine as a white solid with a high purity.
科学的研究の応用
1,4-bis(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-2,5-dimethylpiperazine has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most significant applications of 1,4-bis(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-2,5-dimethylpiperazine is its use as a fluorescent probe for the detection of metal ions such as Cu2+, Fe3+, and Hg2+. 1,4-bis(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-2,5-dimethylpiperazine has also been used as a fluorescent sensor for the detection of nitric oxide (NO) in biological systems. Additionally, 1,4-bis(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-2,5-dimethylpiperazine has been used in the synthesis of novel materials with potential applications in drug delivery, catalysis, and optoelectronics.
特性
IUPAC Name |
[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-2,5-dimethylpiperazin-1-yl]-(2,3-dihydro-1,4-benzodioxin-6-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O6/c1-15-13-26(24(28)18-4-6-20-22(12-18)32-10-8-30-20)16(2)14-25(15)23(27)17-3-5-19-21(11-17)31-9-7-29-19/h3-6,11-12,15-16H,7-10,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMXWDHVUZDHASS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(CN1C(=O)C2=CC3=C(C=C2)OCCO3)C)C(=O)C4=CC5=C(C=C4)OCCO5 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,5-Dimethylpiperazine-1,4-diyl)bis(2,3-dihydro-1,4-benzodioxin-6-ylmethanone) | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 1-[(5-acetyl-3-thienyl)methyl]-3-(2-phenoxyethyl)-3-piperidinecarboxylate](/img/structure/B5978336.png)
![6-bromo-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-2-(3-ethoxyphenyl)-4-quinolinecarboxamide](/img/structure/B5978341.png)
![N-[2-(dimethylamino)ethyl]-3-[1-(propylsulfonyl)-4-piperidinyl]propanamide](/img/structure/B5978357.png)

![N,8-dimethyl-3-[(4-methyl-1-piperidinyl)methyl]-N-(2-phenylethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5978372.png)
![2-cyclobutyl-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5978379.png)
![N-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-2-methylbenzamide](/img/structure/B5978387.png)
![2-{2-[(2,4-dimethoxybenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}-N-(4-methylphenyl)acetamide](/img/structure/B5978388.png)
![2-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-7-(2,2-dimethylpropyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5978394.png)
![1-[3-({[2-(4-isopropoxyphenyl)ethyl]amino}methyl)phenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B5978396.png)
![3-methoxy-N-{2-oxo-2-[(1-phenylethyl)amino]ethyl}benzamide](/img/structure/B5978401.png)
![4-(2-methoxyphenyl)-3-methyl-1-[6-(4-morpholinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5978407.png)